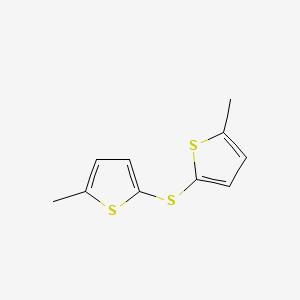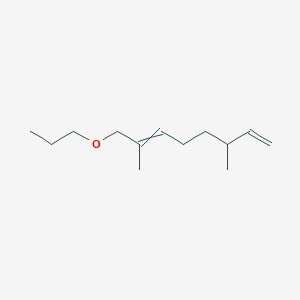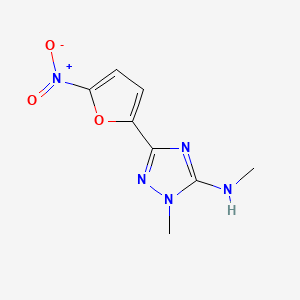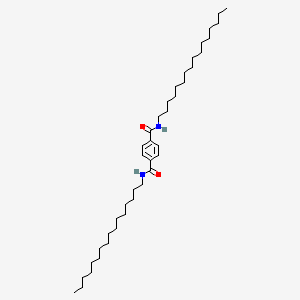
1,4-Benzenedicarboxamide, N,N'-dihexadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is a synthetic organic compound known for its unique chemical properties and applications. It belongs to the class of benzenedicarboxamides, which are characterized by the presence of two amide groups attached to a benzene ring. This compound is particularly notable for its long alkyl chains, which impart distinct physical and chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- typically involves the reaction of terephthaloyl chloride with hexadecylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Catalyst: None required
Reaction Time: Several hours to ensure complete conversion
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Terephthalic acid derivatives.
Reduction: Hexadecylamine derivatives.
Substitution: Nitro or halogenated benzenedicarboxamides.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in disrupting lipid bilayers and enhancing the permeability of cell membranes. The compound can also form micelles and vesicles, which are useful in drug delivery applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-
- 1,4-Benzenedicarboxamide, N,N’-bis(2,4-dinitrophenyl)-
- Terephthalamide
Uniqueness
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is unique due to its long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring the formation of micelles or vesicles, such as in drug delivery systems. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other benzenedicarboxamides, which may lack such versatility.
Propiedades
Número CAS |
52030-76-9 |
|---|---|
Fórmula molecular |
C40H72N2O2 |
Peso molecular |
613.0 g/mol |
Nombre IUPAC |
1-N,4-N-dihexadecylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C40H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-41-39(43)37-31-33-38(34-32-37)40(44)42-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3,(H,41,43)(H,42,44) |
Clave InChI |
LYJLWMZGJKNRPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


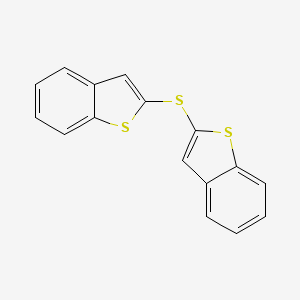

![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

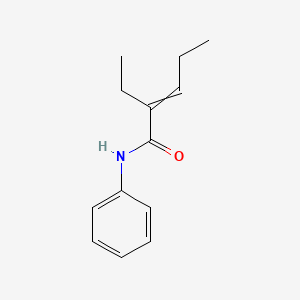
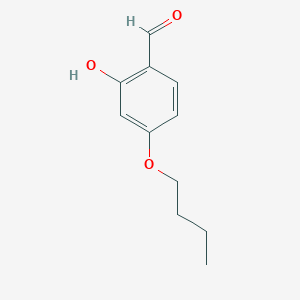
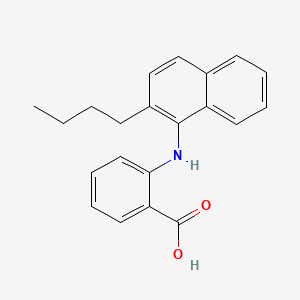
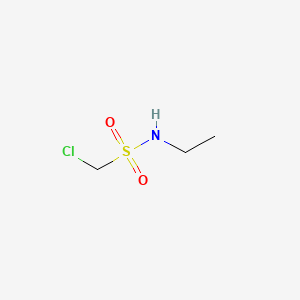
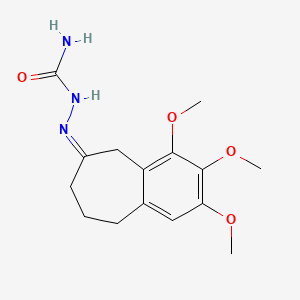
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
